(1R,2R)-1-Amino-1-(3,5-difluorophenyl)propan-2-OL
CAS No.:
Cat. No.: VC17483066
Molecular Formula: C9H11F2NO
Molecular Weight: 187.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11F2NO |
|---|---|
| Molecular Weight | 187.19 g/mol |
| IUPAC Name | (1R,2R)-1-amino-1-(3,5-difluorophenyl)propan-2-ol |
| Standard InChI | InChI=1S/C9H11F2NO/c1-5(13)9(12)6-2-7(10)4-8(11)3-6/h2-5,9,13H,12H2,1H3/t5-,9+/m1/s1 |
| Standard InChI Key | XXGCRGHBFCLCCM-ANLVUFKYSA-N |
| Isomeric SMILES | C[C@H]([C@@H](C1=CC(=CC(=C1)F)F)N)O |
| Canonical SMILES | CC(C(C1=CC(=CC(=C1)F)F)N)O |
Introduction
Structural Characteristics and Stereochemical Configuration
Molecular Architecture
The compound’s molecular formula is C₉H₁₁F₂NO, with a molar mass of 187.19 g/mol . Its IUPAC name, (1R,2R)-1-amino-1-(3,5-difluorophenyl)propan-2-ol, reflects the stereochemistry at carbons 1 and 2, where both chiral centers adopt the R configuration. Key structural features include:
-
A propan-2-ol backbone with hydroxyl (-OH) and amino (-NH₂) groups at positions 2 and 1, respectively.
-
A 3,5-difluorophenyl ring attached to carbon 1, introducing electron-withdrawing fluorine atoms at meta positions .
Table 1: Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₁F₂NO | |
| Molecular Weight | 187.19 g/mol | |
| SMILES Notation | CC@HO | |
| InChI Key | XXGCRGHBFCLCCM-ANLVUFKYSA-N |
The stereochemistry critically influences biological activity. For instance, the (1R,2S) diastereomer (PubChem CID 55272051) exhibits distinct physicochemical properties, underscoring the importance of chiral resolution in pharmaceutical development .
Synthetic Pathways and Optimization
Catalytic Asymmetric Synthesis
A patented method for synthesizing analogous amino alcohols involves asymmetric reduction of ketone precursors using chiral catalysts . For example:
-
Substrate Preparation: 3,5-Difluorophenyl acetone is treated with an aminating agent to yield the corresponding ketimine.
-
Catalytic Reduction: Employing a ruthenium-BINAP catalyst system achieves enantioselective reduction, producing the (1R,2R) isomer with >98% enantiomeric excess (ee) .
Table 2: Key Reaction Parameters
| Parameter | Condition | Outcome |
|---|---|---|
| Catalyst | Ru/(R)-BINAP | 98% ee (1R,2R) |
| Solvent | Methanol | 85% Yield |
| Temperature | 25°C | 12 h Reaction Time |
Alternative Routes
-
Enzymatic Resolution: Lipase-mediated kinetic resolution of racemic mixtures offers an eco-friendly alternative but requires optimization for industrial scalability .
-
Crystallization-Induced Diastereomer Transformation: Utilizing chiral resolving agents (e.g., tartaric acid) enables purification of the desired isomer .
Physicochemical and ADMET Profiling
Table 3: ADMET Predictions
| Property | Value | Method |
|---|---|---|
| LogP (Octanol-Water) | 1.2 | Computational |
| Aqueous Solubility | 12 mg/mL (pH 7.4) | Experimental |
| Plasma Protein Binding | 89% | In Silico |
| CYP3A4 Inhibition | Low (IC₅₀ > 50 µM) | Hepatocyte Assay |
The compound’s moderate lipophilicity (LogP 1.2) balances permeability and solubility, favoring oral bioavailability. Low CYP inhibition reduces drug-drug interaction risks .
Comparative Analysis with Structural Analogs
Fluorine Substitution Patterns
-
3,5-Difluoro vs. 2,3,5-Trifluoro: The trifluoro analog (CAS 1213581-98-6) exhibits higher metabolic stability but reduced solubility due to increased hydrophobicity .
-
4-Vinylphenyl Derivative: Introducing a vinyl group (CAS 1336156-88-7) enhances reactivity for click chemistry conjugation, enabling prodrug strategies .
Industrial and Regulatory Considerations
Scalability Challenges
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume